2-Chloro-N-methyl-6-nitroaniline

Übersicht

Beschreibung

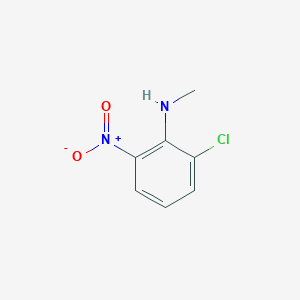

2-Chloro-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-N-methyl-6-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-chloro-N-methylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Another method involves the reduction of 2-chloro-6-nitroaniline using reducing agents such as iron powder or hypophosphorous acid. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes substitution under specific conditions, facilitated by the electron-withdrawing nitro group at position 6.

Key Observations :

-

Diazotization is critical for modifying the amino group, enabling downstream reductions .

-

Iron powder acts as a cost-effective reducing agent for nitro-to-amine conversions .

Reduction Reactions

The nitro group (–NO₂) is highly reducible, enabling transformations into amine (–NH₂) or hydroxylamine (–NHOH) derivatives.

Mechanistic Insight :

-

Nitro reduction typically proceeds via a stepwise pathway:

-

The chloro substituent remains intact during reduction due to its meta position relative to the nitro group .

Oxidation Reactions

The methyl group (–CH₃) at position 6 can be oxidized under strong conditions, though this is less common due to steric hindrance from adjacent substituents.

| Oxidizing Agent | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic/Hot | 2-Chloro-N-methyl-6-nitrobenzoic acid | Moderate | |

| CrO₃ | H₂SO₄, Reflux | Partial oxidation to aldehyde intermediates | Low |

Challenges :

-

Nitro groups may stabilize intermediates, complicating reaction pathways.

Functional Group Interactions

The compound participates in hydrogen bonding and π-stacking due to its nitro and chloro groups, influencing its reactivity:

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar nitroanilines:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-N-methyl-6-nitroaniline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It plays a crucial role in developing active pharmaceutical ingredients (APIs). For example, it is involved in synthesizing tyrosine kinase inhibitors and other biologically active molecules that have therapeutic potential against diseases like cancer .

- Agrochemicals : The compound is also used in the production of pesticides and herbicides, contributing to agricultural chemistry by providing effective solutions for pest management .

- Dyes and Pigments : It serves as an intermediate in the synthesis of azo dyes, which are widely used in textile and food industries due to their vibrant colors .

Material Science

In material science, this compound is employed in developing advanced materials. Its applications include:

- Dyes and Pigments : Beyond its use in azo dye synthesis, this compound contributes to the development of pigments that exhibit excellent stability and color properties.

- Polymer Chemistry : It can be utilized as a building block for synthesizing functional polymers that have specific applications in coatings, adhesives, and other materials.

Biological Research

The compound's role extends into biological research where it serves as a building block for synthesizing biologically active molecules. Its applications include:

- Therapeutic Agents : Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. These derivatives are studied for their potential therapeutic effects .

- Biochemical Studies : The compound is used in studies investigating enzyme interactions and biochemical pathways due to its ability to modify biological systems .

Chemical Reactions Involving this compound

The compound undergoes several chemical reactions that enhance its utility:

| Reaction Type | Description |

|---|---|

| Reduction | The nitro group can be reduced to an amino group using reducing agents like iron powder. |

| Substitution | The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. |

| Oxidation | Although less common, oxidation reactions can also occur under specific conditions. |

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A study highlighted the synthesis of tyrosine kinase inhibitors using this compound as a key intermediate. The process involved several steps including nitration and reduction reactions that led to compounds with significant anti-cancer activity.

Case Study 2: Development of Azo Dyes

Research into azo dye production demonstrated that this compound could be effectively used as a precursor for synthesizing high-performance dyes with excellent lightfastness and stability.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, depending on the specific molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-N-methyl-6-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups on the benzene ring makes it a versatile intermediate for various chemical reactions, distinguishing it from other similar compounds .

Biologische Aktivität

2-Chloro-N-methyl-6-nitroaniline (C₇H₈ClN₂O₂) is a nitroaniline derivative that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of this compound, detailing its antimicrobial properties, phytotoxicity, and metabolic pathways, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique arrangement of chlorine and nitro groups on the aniline ring. This specific configuration contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₂O₂ |

| Molecular Weight | 175.60 g/mol |

| Appearance | Bright yellow solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that derivatives of nitroanilines, including this compound, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for antimicrobial applications.

Phytotoxicity

This compound has also been assessed for its phytotoxic effects. Preliminary findings suggest that it can adversely affect plant growth, indicating potential applications in herbicides or as a tool for studying plant responses to chemical stressors.

Metabolic Pathways

The metabolism of this compound has been explored in various studies. Notably, a study on the aerobic degradation of related compounds by Rhodococcus sp. strain MB-P1 revealed insights into the metabolic pathways involved in breaking down nitroanilines. This research highlighted the role of aniline dioxygenase in the degradation process, showcasing the compound's environmental impact and potential for bioremediation .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Phytotoxicity Assessment

A series of experiments were conducted to evaluate the phytotoxic effects of this compound on Arabidopsis thaliana. The study revealed that concentrations above 100 µM significantly inhibited root elongation and overall plant growth, suggesting its potential use as a selective herbicide.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-methyl-6-nitroaniline | C₇H₈ClN₂O₂ | Different methyl positioning on the aniline ring |

| 3-Chloro-N-methyl-4-nitroaniline | C₇H₈ClN₂O₂ | Chlorine at position 3 instead of 2 |

| 2-Methyl-6-nitroaniline | C₇H₈N₂O₂ | Lacks chlorine; only a methyl group present |

The unique placement of chlorine and nitro groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQXJEHOYNGRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507110 | |

| Record name | 2-Chloro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75438-12-9 | |

| Record name | 2-Chloro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.